molecular formula C13H14O4 B12954355 2-(4-Formylphenoxy)ethyl 2-methylprop-2-enoate CAS No. 36840-99-0

2-(4-Formylphenoxy)ethyl 2-methylprop-2-enoate

Cat. No.: B12954355
CAS No.: 36840-99-0
M. Wt: 234.25 g/mol
InChI Key: TZYNBBKNRGRCLN-UHFFFAOYSA-N
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Description

2-(4-Formylphenoxy)ethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C13H14O4 and a molecular weight of 234.248 g/mol . It is known for its unique structure, which includes a formyl group attached to a phenoxyethyl moiety, and a 2-methylprop-2-enoate ester group. This compound is used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Formylphenoxy)ethyl 2-methylprop-2-enoate typically involves the reaction of 4-(2-hydroxyethoxy)benzaldehyde with methacryloyl chloride . The reaction is carried out under anhydrous conditions using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Formylphenoxy)ethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(4-Carboxyphenoxy)ethyl 2-methylprop-2-enoate.

    Reduction: 2-(4-Hydroxyphenoxy)ethyl 2-methylprop-2-enoate.

    Substitution: Various substituted phenoxyethyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Formylphenoxy)ethyl 2-methylprop-2-enoate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and polymers.

    Biology: In the study of enzyme-catalyzed reactions involving aldehydes and esters.

    Medicine: As a precursor for the synthesis of pharmaceutical intermediates.

    Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Formylphenoxy)ethyl 2-methylprop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The formyl group can undergo nucleophilic addition reactions, while the ester group can participate in esterification and transesterification reactions. The phenoxy group can also engage in various substitution reactions, making this compound versatile in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxyphenoxy)ethyl 2-methylprop-2-enoate: Similar structure but with a hydroxy group instead of a formyl group.

    2-(4-Benzoylphenoxy)ethyl 2-methylprop-2-enoate: Contains a benzoyl group instead of a formyl group.

Uniqueness

2-(4-Formylphenoxy)ethyl 2-methylprop-2-enoate is unique due to the presence of both a formyl group and an ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications.

Properties

CAS No.

36840-99-0

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

2-(4-formylphenoxy)ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C13H14O4/c1-10(2)13(15)17-8-7-16-12-5-3-11(9-14)4-6-12/h3-6,9H,1,7-8H2,2H3

InChI Key

TZYNBBKNRGRCLN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCOC1=CC=C(C=C1)C=O

Origin of Product

United States

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